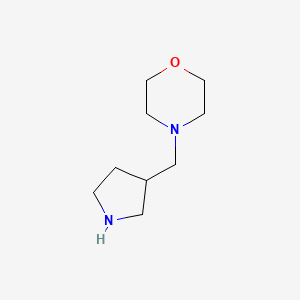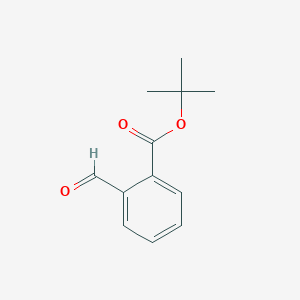![molecular formula C19H21N3O3S B2834989 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone CAS No. 898657-49-3](/img/structure/B2834989.png)
5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .Molecular Structure Analysis
The molecular structure of 5-[(cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone contains a total of 50 bonds . These include 29 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aromatic), 1 sulfonamide (thio-/dithio-), and 1 Pyridine .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone is involved in the synthesis of various heterocyclic compounds, which are essential in pharmaceutical and agrochemical industries. For instance, the conversion of cyclic ketones to 2,3-fused pyrroles and substituted indoles has been demonstrated, employing a rhodium-catalyzed reaction and 4-alkenyl-1-sulfonyl-1,2,3-triazoles, which include an unusual 4π electrocyclization. This methodology has been extended for the synthesis of indoles using one-pot reactions starting from ethynylcyclohexenes (Alford, Spangler, & Davies, 2013).
Applications in Organic Synthesis
The compound plays a critical role in various organic synthesis processes. For example, triflic anhydride-mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans demonstrates the versatility of these compounds in organic transformations. This process involves the formation of various substituted sulfonamidofurans, suggesting its utility in the synthesis of indolines and related heterocyclic systems (Padwa, Rashatasakhon, & Rose, 2003).
Advanced Organic Reactions
In advanced organic reactions, the compound is used as a gem-difluoroolefination reagent for aldehydes and ketones. This has been illustrated by the discovery of difluoromethyl 2-pyridyl sulfone, a novel and efficient reagent for this purpose. The fluorinated sulfinate intermediate in these reactions is notably stable (Zhao, Huang, Zhu, & Hu, 2010).
Catalytic Applications
The compound is also significant in catalytic applications. For example, palladium-catalyzed intermolecular directed C-H amidation of aromatic ketones with sulfonamides and amides has been accomplished. This process is vital for the synthesis of useful organic intermediates such as 2- and 3-alkyl indoles and 2-aminophenyl ketones (Xiao et al., 2011).
Synthesis of Biologically Active Compounds
The compound plays a role in synthesizing biologically active compounds. For instance, synthesis routes for 6,7-dihydrobenzo[4,5]cyclohept-[1,2-b]indol-12(5H)-one, a compound with potential antitumor activity, have been reported. This synthesis involves intermediates derived from 1-methyl or 1-sulfonylindole-2-carboxaldehyde (Joseph, Cornec, Mérour, Solans, & Font‐Bardia, 1997).
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-19(17-7-3-4-11-20-17)22-12-10-14-13-16(8-9-18(14)22)26(24,25)21-15-5-1-2-6-15/h3-4,7-9,11,13,15,21H,1-2,5-6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOJPBLUOQOGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834906.png)
![2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate](/img/structure/B2834907.png)

![N-[1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-3-(3-methoxyphenyl)propanamide](/img/structure/B2834909.png)
![ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2834910.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2834913.png)
![5-(2-Ethenylsulfonylethyl)-2-oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2834917.png)
![4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2834918.png)
![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2834920.png)
![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2834922.png)
![4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2834923.png)

![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)
![6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2834928.png)